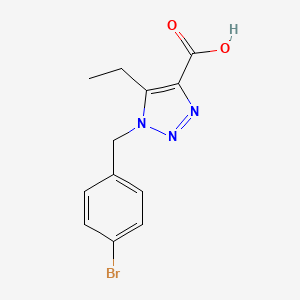

1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]-5-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLUEXNXZHKSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C12H12BrN3O2

- Molecular Weight : 310.15 g/mol

- CAS Number : 1283434-04-7

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The 1,2,3-triazole ring structure is recognized for its ability to interact with biological targets effectively. Research indicates that compounds with this structure can inhibit tumor growth and induce apoptosis in cancer cells.

- Mechanism of Action : The presence of the carboxylic acid group in this compound enhances its solubility and bioavailability, facilitating better interaction with target proteins involved in cancer progression. The nitrogen atoms in the triazole ring contribute to enzyme-inhibitor interactions, which can disrupt cancer cell metabolism .

Antimicrobial Activity

Triazole derivatives have shown promising antimicrobial properties against various pathogens. The biological activity of this compound has been evaluated against several bacterial strains.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

These results indicate that the compound exhibits significant antibacterial and antifungal activities, suggesting its potential as a therapeutic agent in treating infections caused by these microorganisms .

Anti-inflammatory Activity

Triazoles are also being investigated for their anti-inflammatory properties. The compound has shown effectiveness in reducing inflammation markers in vitro. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives, including this compound. In vivo studies on animal models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups.

Furthermore, another study assessed its effects on inflammatory bowel disease models where it exhibited a reduction in disease severity and improved histological scores .

相似化合物的比较

Key Insights :

- Lipophilicity : Ethyl > Methyl > Polar groups (e.g., SO₂NH₂). The ethyl group in the target compound enhances bioavailability compared to methyl analogs .

- Electronic Effects : Bromine (σₚ = 0.23) exerts stronger electron-withdrawing effects than chlorine (σₚ = 0.11), influencing reactivity in electrophilic substitutions .

- Solubility : Carboxylic acid and sulfonamide groups improve water solubility, but bulky aryl groups (e.g., 4-bromobenzyl) counteract this effect .

Structural and Crystallographic Insights

- Tautomerism : Unlike formyl analogs, the target compound’s ethyl group prevents significant tautomeric shifts, favoring a single triazole-carboxylic acid form .

- Crystal Packing : Carboxylic acid groups often form dimers via hydrogen bonds, as observed in 1-(1-(hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid complexes .

准备方法

Starting Material Preparation

The synthesis begins with 1-substituted-4,5-dibromo-1H-1,2,3-triazole as the key intermediate. For the target compound, the substituent at N1 is the 4-bromobenzyl group, and the C5 position is ethyl-substituted, which can be introduced by starting from the corresponding ethyl bromide derivative.

Selective Monodebromination and Grignard Reaction

- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2 to 1:50.

- Cool the solution to between −78°C and 0°C.

- Add isopropylmagnesium chloride (Grignard reagent) dropwise, maintaining a mole ratio of 1:0.8–1.5 (substrate to Grignard reagent).

- Stir the mixture for 0.5–2 hours to selectively replace one bromine atom, yielding 1-substituted-4-bromo-1H-1,2,3-triazole.

Second Grignard Addition and Carboxylation

- Without isolation, add isopropylmagnesium chloride-lithium chloride composite to the reaction mixture.

- Heat the mixture to 10–50°C and stir for 0.5–2 hours.

- Cool to −30°C to 0°C.

- Bubble carbon dioxide gas through the mixture for 5–30 minutes to introduce the carboxyl group at C4.

- Warm the reaction to 20–25°C.

- Adjust the pH to 1–5 using hydrochloric acid.

- Extract the product with an organic solvent (weight-to-volume ratio 1:1 to 1:20).

- Dry over anhydrous magnesium sulfate or sodium sulfate.

- Concentrate under reduced pressure at 40–50°C to obtain a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Methylation and Purification

- Dissolve the crude mixture in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with volume ratios ranging from 1–99% to 99–1%.

- Add an inorganic or organic base (e.g., potassium carbonate) and methyl iodide.

- React at 0–80°C for 5–48 hours.

- After reaction, add water and organic solvent for phase separation.

- Dry the organic layer and concentrate under reduced pressure at 40–50°C.

- This step selectively methylates 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid, facilitating separation.

- Adjust aqueous phase pH to 1–5 and extract with organic solvent.

- Concentrate and cool to −5 to 5°C for crystallization.

- Filter and dry under vacuum at 40°C to obtain pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

Example Yields

| Compound | Starting Material (g) | Yield (%) | Notes |

|---|---|---|---|

| 1-methyl-1H-1,2,3-triazole-4-carboxylic acid | 1.50 | 49 | Prepared from 1-methyl-4-bromo-1H-1,2,3-triazole |

| 1-ethyl-1H-1,2,3-triazole-4-carboxylic acid | 2.30 | 53 | Prepared from 1-ethyl-4,5-dibromo-1H-1,2,3-triazole |

| 1-n-propyl-1H-1,2,3-triazole-4-carboxylic acid | 2.40 | 53 | Prepared from 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole |

The yields for the ethyl-substituted derivative, closely related to the target compound, are around 53%, indicating moderate efficiency under the described conditions.

Reaction Scheme Summary

- Starting Material: 1-(4-bromobenzyl)-4,5-dibromo-1H-1,2,3-triazole

- Step 1: Reaction with isopropylmagnesium chloride → selective monodebromination at C5

- Step 2: Reaction with isopropylmagnesium chloride-lithium chloride composite → formation of organomagnesium intermediate

- Step 3: Carboxylation by CO2 → introduction of carboxylic acid at C4

- Step 4: Acidification and extraction → crude mixture

- Step 5: Methylation with methyl iodide in presence of base → selective esterification of byproduct

- Step 6: Separation and crystallization → pure this compound obtained

Analytical and Purification Notes

- The reaction temperature control (−78°C to 50°C) is critical for selectivity and to prevent overreaction.

- Use of mixed solvents (THF/METHF with DMF/DMAc) optimizes solubility and reaction rates.

- The methylation step is crucial for separating the acid from its brominated isomer by selective esterification.

- Drying agents such as anhydrous magnesium sulfate or sodium sulfate ensure removal of water before concentration.

- Final crystallization under controlled cooling yields pure product suitable for further applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-bromobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne precursor. For example, a substituted benzyl azide (e.g., 4-bromobenzyl azide) and an ethyl-substituted propiolic acid derivative may react under copper(I)-catalyzed conditions to form the triazole core . Purification typically involves column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization. Reaction temperature (25–80°C), catalyst loading (5–10 mol% CuI), and solvent (DMSO, THF) critically affect yield (reported 60–85% for analogous triazoles) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regioselectivity (1,4-disubstituted triazole) and substituent positions. The 4-bromobenzyl group shows aromatic protons as doublets (~7.3–7.5 ppm), while the ethyl group appears as a triplet (CH, ~1.2 ppm) and quartet (CH, ~2.5 ppm) .

- X-ray Crystallography : Resolves steric effects of the bromobenzyl group and planarity of the triazole-carboxylic acid system (bond angles: ~120° for triazole ring) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H] expected at m/z ~352) .

Q. How can researchers screen the biological activity of this compound in enzymatic assays?

- Methodological Answer :

- Enzyme Inhibition : Test against targets like carbonic anhydrase or histone deacetylase using fluorometric or colorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity). IC values for analogous triazoles range from 0.5–10 µM .

- Dose-Response Curves : Use 8–12 concentrations (0.1–100 µM) in triplicate. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or triazole groups) alter bioactivity?

- Methodological Answer :

- SAR Studies : Replace the 4-bromobenzyl group with electron-withdrawing (e.g., 4-nitro) or electron-donating (e.g., 4-methoxy) groups. For example, 4-methoxy analogs show reduced steric hindrance, enhancing binding to hydrophobic enzyme pockets .

- Carboxylic Acid Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide groups to improve membrane permeability while retaining hydrogen-bonding capacity .

Q. What computational strategies predict the compound’s reactivity in catalytic or medicinal applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV for triazoles) and nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to enzyme active sites (e.g., carbonic anhydrase II; PDB ID 3HS4). The bromine atom may contribute to halogen bonding with Thr199 .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for materials science applications?

- Methodological Answer :

- Ligand Design : Use the carboxylic acid group to coordinate with metal nodes (e.g., Zn, Cu). The bromine atom enhances MOF stability via van der Waals interactions .

- Porosity Analysis : Characterize using BET surface area measurements. Triazole-based MOFs often exhibit surface areas >500 m/g .

Q. What are common pitfalls in synthesizing this compound, and how can they be resolved?

- Methodological Answer :

- Byproduct Formation : Competing 1,5-regioisomers may form if copper catalyst is insufficient. Use excess CuI (10 mol%) and inert atmosphere to suppress this .

- Low Solubility : The carboxylic acid group may precipitate during reaction. Add DMF as a co-solvent or silylate the acid temporarily .

Q. What mechanistic insights explain its inhibitory effects on enzymes like carbonic anhydrase?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mode (e.g., competitive inhibition with K ~0.8 µM). The carboxylic acid group mimics the substrate’s bicarbonate, binding to the zinc ion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。